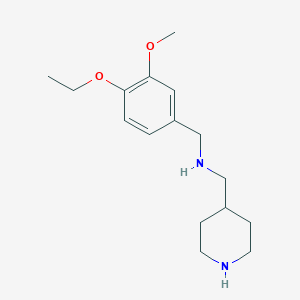
N-(4-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine, commonly known as EPM, is a synthetic compound that has been extensively used in scientific research due to its potential therapeutic applications. EPM is a selective sigma-1 receptor agonist, which means it can activate the sigma-1 receptor in the body, leading to various biochemical and physiological effects.
Wirkmechanismus
EPM exerts its pharmacological effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system and other tissues. Activation of the sigma-1 receptor by EPM leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. This, in turn, leads to the modulation of various biochemical and physiological processes, such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesia. It has also been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
EPM has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the research on EPM, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential drug targets for the development of novel therapeutics. Finally, the development of more selective and potent sigma-1 receptor agonists may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of EPM involves several steps, including the reaction of 1-(4-ethoxy-3-methoxybenzyl)piperidine with formaldehyde and hydrogen cyanide to produce 1-(4-ethoxy-3-methoxybenzyl)-4-cyanopiperidine. This intermediate is then reduced with lithium aluminum hydride to yield N-(4-ethoxy-3-methoxybenzyl)-4-piperidinamine, which is further reacted with formaldehyde and hydrogen chloride to give EPM.
Wissenschaftliche Forschungsanwendungen
EPM has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various animal models. EPM has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders, such as depression and anxiety.
Eigenschaften
Molekularformel |
C16H26N2O2 |
|---|---|
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H26N2O2/c1-3-20-15-5-4-14(10-16(15)19-2)12-18-11-13-6-8-17-9-7-13/h4-5,10,13,17-18H,3,6-9,11-12H2,1-2H3 |
InChI-Schlüssel |
VEBCDXJPZAVPRG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCNCC2)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCNCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)






![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)